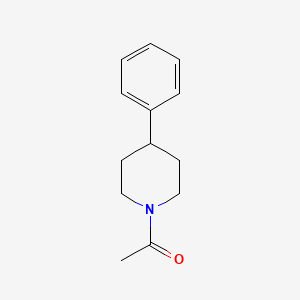
1-(4-苯基哌啶-1-基)乙酮
描述
科学研究应用
1-(4-Phenylpiperidin-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with piperidine moieties.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
作用机制
Target of Action
Similar compounds have been found to exhibit antimicrobial activity .
Mode of Action
It’s known that similar piperidine-bearing cinnamic acid hybrids have demonstrated significant activity against pseudomonas aeruginosa and escherichia coli strains .
Biochemical Pathways
Similar compounds have been found to inhibit the human fungal candida albicans hsp90 nbd protein via various interactions .
Pharmacokinetics
An in silico admet study indicated that most compounds show favorable drug-like and toxicological properties .
Result of Action
Similar compounds have shown significant antimicrobial activity, suggesting that they may disrupt essential cellular processes in microbial organisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenylpiperidin-1-yl)ethanone typically involves the reaction of 4-phenylpiperidine with ethanone under specific conditions. One common method includes the use of column chromatography for purification, employing a mobile phase of dichloromethane and methanol in a 15:1 ratio .
Industrial Production Methods
Industrial production methods for 1-(4-Phenylpiperidin-1-yl)ethanone often involve large-scale synthesis routes that ensure high yield and purity. These methods may include advanced purification techniques and the use of specific catalysts to optimize the reaction conditions .
化学反应分析
Types of Reactions
1-(4-Phenylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of 1-(4-Phenylpiperidin-1-yl)ethanone include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
相似化合物的比较
1-(4-Phenylpiperidin-1-yl)ethanone can be compared with other similar compounds, such as:
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in drug design.
Piperidinone: A derivative of piperidine with a ketone functional group, also used in pharmaceutical research.
Phenylpiperidine: A compound with a phenyl group attached to a piperidine ring, known for its biological activity.
The uniqueness of 1-(4-Phenylpiperidin-1-yl)ethanone lies in its specific structure, which combines the properties of both piperidine and phenyl groups, making it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
1-(4-phenylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(15)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSBGWLMCAVDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2488971.png)
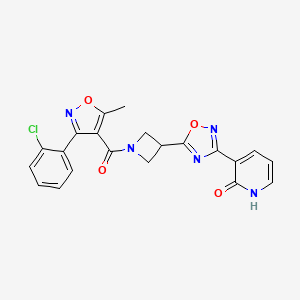
![N-(3-chloro-4-fluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2488974.png)
![Tert-butyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2488975.png)
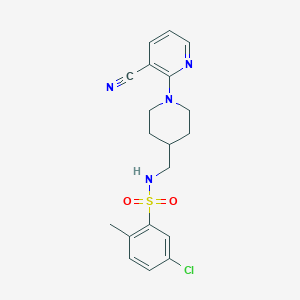
![3-Phenylmethoxycarbonyl-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2488978.png)
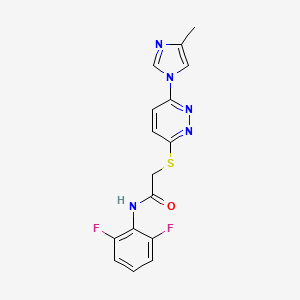
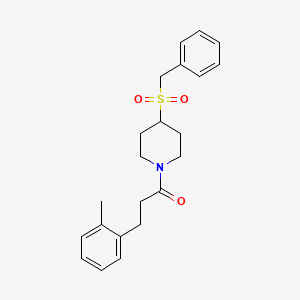

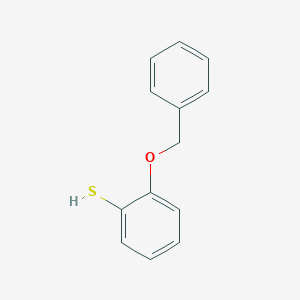
![ethyl 2-[(2Z)-2-[(2,3-dihydro-1,4-benzodioxine-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2488988.png)

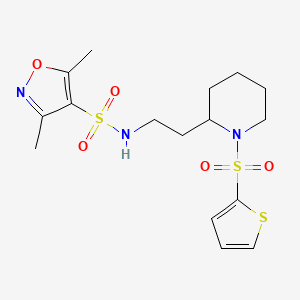
![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2488994.png)
